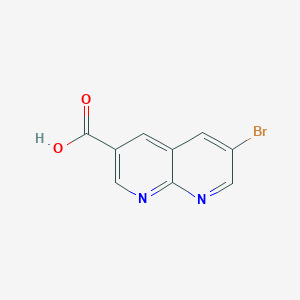

6-Bromo-1,8-naphthyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-2-5-1-6(9(13)14)3-11-8(5)12-4-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDVTLHSUAKOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=NC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Antibacterial Frontier: A Technical Guide to 1,8-Naphthyridine-3-Carboxylic Acid Analogs

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents is paramount. Among the scaffolds that have garnered immense interest in medicinal chemistry, the 1,8-naphthyridine core stands out as a privileged structure. This guide provides a comprehensive technical overview of 1,8-naphthyridine-3-carboxylic acid analogs, a class of compounds historically pivotal and currently resurgent in the quest for potent antibacterial therapies. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships (SAR), synthetic strategies, and critical evaluation protocols that underpin the development of these vital therapeutic agents.

The Core Target: Inhibiting Bacterial DNA Replication

The bactericidal activity of 1,8-naphthyridine-3-carboxylic acid analogs stems from their ability to disrupt the essential process of bacterial DNA replication. Their primary targets are two type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV .[1][2] These enzymes are crucial for managing DNA topology—supercoiling, knotting, and tangling—that occurs during replication, transcription, and repair.

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating replication and relieving the torsional stress that builds up ahead of the replication fork.[1] It is the primary target in many Gram-negative bacteria.

-

Topoisomerase IV (ParC and ParE subunits): This enzyme's main role is to decatenate, or unlink, the two new circular chromosomes after replication is complete, allowing them to segregate into daughter cells. It is a primary target in many Gram-positive bacteria.[2]

The 1,8-naphthyridine scaffold forms a stable ternary complex with the enzyme and the cleaved bacterial DNA. This "cleavage complex" stalls the replication fork, leading to the fragmentation of the chromosome and triggering a cascade of events that culminate in rapid cell death.[3]

Structure-Activity Relationship (SAR): A Blueprint for Potency

The antibacterial potency and spectrum of 1,8-naphthyridine analogs are exquisitely sensitive to the nature and position of substituents on the core scaffold. Decades of research have established a well-defined SAR, providing a rational basis for analog design. The foundational structure is nalidixic acid, the first quinolone antibiotic, which features a 1,8-naphthyridine core.[2]

Key positions for modification include:

-

N-1 Position: Small alkyl groups, such as ethyl or cyclopropyl, are crucial. A cyclopropyl group, in particular, often enhances activity against both Gram-positive and Gram-negative bacteria.

-

C-3 Position: The carboxylic acid is essential for binding to the DNA gyrase and is considered inviolable.

-

C-6 Position: Introduction of a fluorine atom (as seen in fluoroquinolones) dramatically broadens the spectrum of activity and increases potency.[4]

-

C-7 Position: This position is critical for potency and pharmacokinetic properties. Bulky heterocyclic amines, most notably piperazine and its derivatives, are highly favorable. These substituents can be modified to improve cell penetration and evade efflux pumps.[4]

| Compound | R1 (N-1) | R6 (C-6) | R7 (C-7) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| Nalidixic Acid | -Ethyl | -H | -Methyl | >128 | 4-16 |

| Enoxacin | -Ethyl | -F | Piperazinyl | 1-4 | 0.12-0.5 |

| Trovafloxacin | -Difluorophenyl | -F | 3-Azabicyclo[3.1.0]hexan-3-yl | 0.015-0.06 | 0.015-0.06 |

| Gemifloxacin | -Cyclopropyl | -F | Diazaspiro[3.4]oct-6-yl | ≤0.03 | ≤0.03 |

Table 1: Illustrative Structure-Activity Relationships of key 1,8-Naphthyridine analogs. Data compiled from multiple sources.[2][4]

Synthetic Strategies: Building the Core

The construction of the 1,8-naphthyridine-3-carboxylic acid core is a cornerstone of medicinal chemistry. A common and robust approach involves a Gould-Jacobs type reaction, where a substituted aminopyridine is condensed with a malonic acid derivative, followed by a high-temperature thermal cyclization and subsequent saponification.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an agent that inhibits visible bacterial growth. [5][6]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).

-

Use sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.

-

Prepare a bacterial inoculum by suspending 3-5 colonies from a fresh agar plate into saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [5]2. Plate Preparation:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound stock solution in CAMHB to achieve final test concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). The final volume in each well should be 50 µL.

-

Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. [5] * Within 15 minutes, add 50 µL of this final inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

-

Incubation and Reading:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. [5] * The MIC is read as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. The growth control must be turbid.

-

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC test determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum. [7]

-

Procedure:

-

Following the MIC determination (Protocol 2), select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

-

From each of these selected wells, and from the positive growth control, take a 10 µL aliquot.

-

-

Plating:

-

Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

-

Reading:

-

Count the number of colonies from each spot.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (determined from the growth control plate). [1]

-

Protocol 4: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the compound's ability to inhibit the enzymatic activity of purified DNA gyrase. [8][9]

-

Reaction Setup (on ice):

-

In a microcentrifuge tube, prepare a reaction mixture containing: 5x Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 6.5% Glycerol, 0.1 mg/mL BSA). * Add relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~15 ng/µL.

-

Add the test compound dissolved in DMSO at various concentrations (final DMSO concentration should be ≤1%). Include a no-drug (DMSO only) positive control and a no-enzyme negative control.

-

-

Enzyme Addition and Incubation:

-

Add purified E. coli DNA gyrase enzyme (e.g., 1-2 units) to each tube.

-

Add ATP to a final concentration of 1 mM to initiate the reaction.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing SDS and Proteinase K.

-

Analyze the DNA topology by running the samples on a 1% agarose gel. [9] * Stain the gel with ethidium bromide and visualize under UV light. The positive control (no drug) should show a highly supercoiled DNA band, while the negative control (no enzyme) will show the relaxed plasmid. An effective inhibitor will prevent supercoiling, resulting in a band that remains in the relaxed state.

-

Conclusion and Future Perspectives

The 1,8-naphthyridine-3-carboxylic acid scaffold remains a highly validated and versatile platform for the development of potent antibacterial agents. Its well-understood mechanism of action and tractable structure-activity relationships provide a solid foundation for rational drug design. While the rise of resistance to older quinolones presents a challenge, it also drives innovation. Future efforts will likely focus on modifying the C-7 substituent to evade bacterial efflux pumps, exploring novel substitutions to restore activity against resistant targets, and developing hybrid molecules that combine the naphthyridine core with other antibacterial pharmacophores. As our understanding of bacterial resistance mechanisms deepens, so too will our ability to engineer the next generation of 1,8-naphthyridine analogs to combat the most resilient of pathogens.

References

-

Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

-

Bio-protocol. DNA gyrase supercoiling inhibition assay. [Link]

-

Kubiak, R., & Staszewska-Krajewska, O. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(2), 170. [Link]

-

DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, vol 2652. (2023). [Link]

-

PrepChem. Synthesis of 7-[4-(aminomethy)-1-piperidinyl]-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. [Link]

-

Microbe Investigations AG. Minimum Bactericidal Concentration (MBC) Test. [Link]

-

Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

-

da Silva, M. M. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

-

Semantic Scholar. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

-

Inspiralis. Escherichia coli Gyrase Cleavage Assay. [Link]

-

Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

-

CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

Sources

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. inspiralis.com [inspiralis.com]

- 4. profoldin.com [profoldin.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. microchemlab.com [microchemlab.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Procurement of 6-Bromo-1,8-naphthyridine-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of the 1,8-Naphthyridine Scaffold in Medicinal Chemistry

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its unique structural and electronic properties have led to the design and synthesis of a diverse array of therapeutic agents with a broad spectrum of biological activities. These include potent antimicrobial, anticancer, and anti-inflammatory properties.[1] The functionalization of the 1,8-naphthyridine ring system allows for the fine-tuning of a compound's pharmacological profile, making it a versatile building block for medicinal chemists.

This technical guide focuses on a key derivative, 6-Bromo-1,8-naphthyridine-3-carboxylic acid (CAS No. 1105191-97-6) . The introduction of a bromine atom at the C6 position and a carboxylic acid at the C3 position provides strategic handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel drug candidates. This document provides a comprehensive overview of the commercial landscape for this valuable intermediate, including a discussion of pricing, alongside a detailed exploration of its synthesis and analytical characterization.

Commercial Availability and Pricing Considerations

For researchers and drug development professionals, the timely and cost-effective procurement of key intermediates is paramount. This compound is available from a number of specialized chemical suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Available Quantities | Price |

| AK Scientific, Inc. | Varies | Typically ≥95% | mg to gram scale | Available upon request |

| LifeChemicals | F2190-0431 | Typically ≥95% | mg to gram scale | Available upon request |

| BLD Pharmatech Co., Limited | BD00792330 | Typically ≥95% | mg to gram scale | Available upon request |

Note: Pricing for this compound is typically not listed publicly and requires a formal quotation from the supplier. The price is influenced by several factors, including:

-

Purity: Higher purity grades, essential for many research and development applications, command a premium price.

-

Scale: The cost per unit mass generally decreases with larger order quantities.

-

Synthetic Route Complexity: The number of steps and the cost of starting materials in the manufacturing process directly impact the final price.

-

Demand: Market demand for this specific intermediate can also influence its price.

It is advisable for procurement departments to contact multiple suppliers to obtain competitive quotes and to inquire about the availability of different purity grades to match the specific requirements of their research phase.

Synthetic Strategy: A Plausible Route to this compound

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a reliable synthetic route can be devised based on established methodologies for the construction of the 1,8-naphthyridine scaffold, most notably the Gould-Jacobs reaction.[2][3][4]

The following proposed synthesis provides a logical and experimentally sound approach for the laboratory-scale preparation of the target molecule.

Proposed Synthetic Workflow

Sources

Methodological & Application

Synthesis of 6-Bromo-1,8-naphthyridine-3-carboxylic acid via Friedländer reaction

Application Note & Protocol

Topic: Synthesis of 6-Bromo-1,8-naphthyridine-3-carboxylic acid via Friedländer Reaction

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its bioisosteric relationship with quinoline has made it a focal point for the development of novel drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The discovery of nalidixic acid in 1962 was a landmark event that highlighted the therapeutic potential of this scaffold, paving the way for the development of a new class of antibiotics.[2] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the bromine atom provides a handle for further functionalization through cross-coupling reactions, and the carboxylic acid group allows for amide bond formation and other modifications. This application note provides a detailed protocol for the synthesis of this valuable building block via the robust and versatile Friedländer annulation.

Mechanistic Insights: The Friedländer Annulation Pathway

The Friedländer synthesis is a powerful ring-forming reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] In the synthesis of this compound, the reaction proceeds between 2-amino-5-bromopyridine-3-carbaldehyde (or a synthetic equivalent) and a malonate derivative. A more common and often higher-yielding approach, which circumvents the need for the potentially unstable aminopyridine carbaldehyde, is the reaction of 2-amino-5-bromopyridine with diethyl 2-(ethoxymethylene)malonate (DEEMM). This variation is mechanistically related to the Gould-Jacobs reaction.[7][8]

The reaction is typically catalyzed by either acid or base.[6] The mechanism involves an initial Michael-type addition of the amino group to the activated double bond of DEEMM, followed by an intramolecular cyclization. Subsequent elimination of ethanol and hydrolysis of the ester group affords the final product. The choice of catalyst and solvent can significantly influence the reaction rate and yield.[9][10]

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a two-step procedure involving an initial cyclization reaction followed by hydrolysis.

Part A: Synthesis of Ethyl 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylate

Materials:

-

Diphenyl ether (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Hexane

Procedure:

-

To a clean, dry round-bottom flask, add 2-amino-5-bromopyridine and diphenyl ether.

-

Begin stirring the mixture and add diethyl 2-(ethoxymethylene)malonate.

-

Attach a reflux condenser and heat the reaction mixture to approximately 250 °C. The high temperature is necessary to drive the thermal cyclization.

-

Maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature. As the mixture cools, the product will begin to precipitate.

-

Add hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with copious amounts of hexane to remove residual diphenyl ether.

-

Dry the product under vacuum to obtain the crude ethyl 6-bromo-4-hydroxy-1,8-naphthyridine-3-carboxylate.

Part B: Hydrolysis to this compound

Materials:

-

Ethyl 6-bromo-4-hydroxy-1,8-naphthyridine-3-carboxylate (from Part A)

-

Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Water

-

Beaker

-

pH paper or pH meter

Procedure:

-

Suspend the crude ester from Part A in an aqueous solution of sodium hydroxide in a beaker.

-

Heat the mixture to reflux with stirring until the solid has completely dissolved, indicating the completion of hydrolysis. This typically takes 1-2 hours.

-

Cool the resulting clear solution to room temperature in an ice bath.

-

Acidify the solution by slowly adding hydrochloric acid until the pH is approximately 2-3. The carboxylic acid will precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the final product under vacuum.

Data Summary and Expected Results

| Parameter | Value | Rationale |

| Reactant Molar Ratio | 1:1.1 (2-amino-5-bromopyridine:DEEMM) | A slight excess of DEEMM ensures complete consumption of the limiting reagent. |

| Cyclization Temperature | ~250 °C | High temperature is required for the thermal intramolecular cyclization in diphenyl ether. |

| Cyclization Time | 30-60 minutes | Sufficient time for the reaction to proceed to completion, monitored by TLC. |

| Hydrolysis Temperature | Reflux | Ensures complete and relatively rapid saponification of the ester. |

| Hydrolysis Time | 1-2 hours | Typically sufficient for complete hydrolysis. |

| Expected Yield | 70-85% (overall) | This is a typical yield range for this type of reaction sequence. |

Workflow Visualization

Caption: Overall workflow for the synthesis and characterization of the target compound.

Characterization

The structure of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the naphthyridine ring system. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm).[14]

-

¹³C NMR: The carbon NMR will show signals corresponding to the eight carbons of the naphthyridine core and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer, typically in the range of 2500-3500 cm⁻¹. A strong C=O stretching absorption for the carbonyl group will be observed around 1710 cm⁻¹.[14]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product, along with a characteristic isotopic pattern for the bromine atom.

Troubleshooting and Optimization

-

Low Yield in Cyclization: Ensure that the reaction temperature is sufficiently high and that the starting materials are pure. Water contamination can be detrimental.[15]

-

Incomplete Hydrolysis: If the ester does not fully dissolve during reflux in NaOH, the reaction time may need to be extended, or a higher concentration of NaOH solution can be used.

-

Product Purification: If the final product is not of sufficient purity, recrystallization from a suitable solvent such as ethanol or acetic acid can be performed.

Conclusion

The Friedländer annulation provides an efficient and reliable method for the synthesis of this compound. This protocol, based on established chemical principles, offers a clear pathway for researchers to obtain this valuable synthetic intermediate. The versatility of the 1,8-naphthyridine scaffold continues to make it a cornerstone in the development of new chemical entities with significant therapeutic potential.[3][4]

References

- Benchchem. Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives.

- MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.

- Benchchem. Optimizing solvent and base conditions for quinoline synthesis.

-

Wikipedia. Friedländer synthesis. Available from: [Link]

- Benchchem. Optimizing reaction conditions for Friedländer quinoline synthesis.

-

PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

-

Organic Chemistry Portal. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Available from: [Link]

-

PubMed. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available from: [Link]

-

LookChem. Cas 87-13-8,Diethyl ethoxymethylenemalonate. Available from: [Link]

- Benchchem. Discovery and history of 1,8-naphthyridine compounds.

-

ResearchGate. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available from: [Link]

-

ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available from: [Link]

-

PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Available from: [Link]

-

ResearchGate. Mechanism of Friedlander reaction. Available from: [Link]

-

ResearchGate. Optimization of the reaction conditions. Available from: [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. DEEMM: The Versatile Malonate Ester Driving Innovation in Pharmaceuticals and Agrochemicals.

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]

- Benchchem. A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis.

-

ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available from: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

- Benchchem. Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

Patsnap. Preparation method of 2-amino-5-bromopyridine. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. Available from: [Link]

-

PubChem. 6-bromo-1,8-naphthyridin-2-amine. Available from: [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]

-

Wiley Online Library. THE NAPHTHYRIDINES. Available from: [Link]

-

PubMed Central. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. Available from: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-5-bromopyridine 97 1072-97-5 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Suzuki-Miyaura coupling protocols for 6-bromo-1,8-naphthyridine derivatives

Executive Summary & Strategic Importance

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Derivatives functionalized at the 6-position are critical pharmacophores in PDE4 inhibitors (respiratory therapeutics), CB2 receptor agonists , and antibacterial agents .

Synthesizing these derivatives via Suzuki-Miyaura cross-coupling presents unique challenges compared to standard carbocyclic systems. The 1,8-naphthyridine ring is electron-deficient, making the 6-bromo substituent activated towards oxidative addition but potentially susceptible to catalyst poisoning via nitrogen chelation.

This guide provides three field-validated protocols ranging from robust "workhorse" conditions to high-activity catalytic systems for sterically demanding substrates.

Substrate Analysis & Reactivity Profile

Before selecting a protocol, understand the electronic environment of your substrate:

-

Electronic Context: The 6-position in 1,8-naphthyridine is

to the N8 nitrogen and -

Reactivity: While less electron-deficient than the 2- or 4-positions, the 6-bromo bond is sufficiently activated for oxidative addition with Pd(0).

-

Risk Factor (N-Coordination): The N1 and N8 nitrogens are potent

-donors. If the catalyst lacks bulky ligands, the substrate may coordinate to Palladium, arresting the catalytic cycle (catalyst poisoning). Use of chelating or bulky phosphine ligands is strongly recommended.

Decision Matrix: Protocol Selection

Use the following logic tree to select the optimal experimental condition for your specific substrate.

Figure 1: Decision matrix for selecting the optimal Suzuki-Miyaura coupling protocol.

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Standard Thermal)

Best for: Routine synthesis, scale-up (>1g), and unhindered aryl boronic acids.

Rationale: Pd(dppf)Cl₂ is robust, air-stable, and the bidentate dppf ligand prevents catalyst deactivation by the naphthyridine nitrogens.

| Component | Reagent | Equivalents | Role |

| Substrate | 6-Bromo-1,8-naphthyridine deriv.[1][2] | 1.0 equiv | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2 – 1.5 equiv | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 – 0.05 equiv | Catalyst |

| Base | K₂CO₂ (2M Aqueous) | 3.0 equiv | Activator |

| Solvent | 1,4-Dioxane | 0.15 M conc. | Solvent |

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the 6-bromo-1,8-naphthyridine derivative (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

-

Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (concentration ~0.15 M relative to bromide) and 2M aq. K₂CO₃ (3.0 equiv) via syringe.

-

Reaction: Heat the mixture to 90–100 °C for 12–18 hours.

-

Checkpoint: Monitor by LC-MS. The product often exhibits a distinct UV shift compared to the starting bromide.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂).

-

Note: Naphthyridines are polar. A gradient of 0–10% MeOH in DCM is often required.

-

Method B: Microwave-Assisted Protocol

Best for: Library generation, rapid optimization, and substrates prone to thermal decomposition over long times.

Rationale: Microwave irradiation accelerates the rate-limiting oxidative addition step. DME (Dimethoxyethane) is an excellent solvent for solvating the boronate intermediate.

| Component | Reagent | Equivalents |

| Catalyst | Pd(PPh₃)₄ | 0.05 equiv |

| Base | Na₂CO₃ (2M Aqueous) | 2.5 equiv |

| Solvent | DME / Water (3:1) | 0.1 M conc. |

Step-by-Step Procedure:

-

Add substrate (1.0 equiv), boronic acid (1.3 equiv), and Pd(PPh₃)₄ (5 mol%) to a microwave vial.

-

Add DME and 2M Na₂CO₃ (ratio 3:1).

-

Cap and purge with Argon for 2 minutes.

-

Irradiate at 135 °C for 20 minutes (High Absorption setting).

-

Filter through a Celite pad (eluting with EtOAc) immediately after cooling to remove Palladium black.

Method C: High-Activity Protocol (Buchwald Generation)

Best for: Sterically hindered boronic acids (ortho-substituted), heteroaryl boronates, or chlorides.

Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition and reductive elimination in difficult systems.

| Component | Reagent | Equivalents |

| Pre-Catalyst | Pd₂(dba)₃ | 0.02 equiv |

| Ligand | XPhos | 0.04 – 0.08 equiv |

| Base | K₃PO₄ (Anhydrous) | 3.0 equiv |

| Solvent | n-Butanol or Toluene/H₂O (10:1) | 0.2 M conc. |

Step-by-Step Procedure:

-

Pre-complexation (Optional but recommended): Stir Pd₂(dba)₃ and XPhos in the solvent for 10 minutes at RT under Argon to generate the active catalyst species L-Pd(0).

-

Add the bromide (1.0 equiv), boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

-

Heat at 100 °C for 4–8 hours.

-

Tip: If conversion stalls, add a second portion of catalyst (1 mol%) and ligand.

Mechanistic Insight & Troubleshooting

Understanding the failure modes is critical for optimization.

Figure 2: Catalytic cycle highlighting the risk of N-coordination at the Pd(II) stage.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method C (XPhos/SPhos). The bulky ligand prevents N-coordination. |

| Protodeboronation | Unstable Boronic Acid | Use Method B (Microwave) to outcompete decomposition. Switch base to KF or CsF. |

| Homocoupling (Ar-Ar) | Oxidation of Boronate | Degas solvents more thoroughly (Freeze-Pump-Thaw). Reduce catalyst loading. |

| Starting Material Remains | Slow Oxidative Addition | Increase Temp to 110°C. Switch solvent to n-Butanol (higher boiling point). |

References

-

General Naphthyridine Reactivity: Litvinov, V. P. "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 2004. Link

-

Suzuki Coupling on 1,8-Naphthyridines (Microwave Conditions): Gagosz, F., et al. "Facile and efficient synthesis of novel 6-Aryl [1,8] naphthyridino... under microwave irradiation." ResearchGate, 2025.[3] Link

-

Site-Selective Coupling (Analogous 1,6-systems): "Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines." RHHZ, 2017. Link

-

Buchwald-Hartwig/Suzuki Ligand Selection: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008. Link

-

General Suzuki Mechanism & Guide: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

Sources

Application Notes and Protocols for the Functionalization of the C-6 Position in 1,8-Naphthyridine Scaffolds

Introduction: The Strategic Importance of the 1,8-Naphthyridine Core and its C-6 Position

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] This nitrogen-containing fused ring system is the core of numerous compounds exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[2][3][4] The first-generation quinolone antibiotic, nalidixic acid, features a 1,8-naphthyridine core, underscoring the scaffold's therapeutic relevance.[5] The versatility in its synthesis and its reactivity have made it a focal point for the development of novel therapeutic agents.[2]

Functionalization of the 1,8-naphthyridine scaffold is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties. Among the various positions on the ring system, the C-6 position has emerged as a critical site for modification. Alterations at this position can significantly influence the molecule's interaction with biological targets, enhance potency, and improve selectivity. For instance, the introduction of a bromine atom at the C-6 position has been shown to enhance the antibacterial activity of certain 1,8-naphthyridine derivatives.[5]

This guide provides an in-depth exploration of the primary synthetic methodologies for the targeted functionalization of the C-6 position of 1,8-naphthyridine scaffolds. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and offer insights into the causal relationships between experimental choices and outcomes.

Strategic Overview: Pathways to C-6 Functionalization

The functionalization of the C-6 position can be broadly achieved through several robust synthetic strategies. The choice of method depends on the desired functional group, the starting material availability, and the overall complexity of the target molecule. This guide will focus on four principal pathways:

-

Palladium-Catalyzed Cross-Coupling Reactions: Ideal for forming C-C and C-N bonds, typically starting from a C-6 halogenated naphthyridine.

-

Nucleophilic Aromatic Substitution (SNAr): Leverages the inherent electron-deficient nature of the naphthyridine ring to displace a leaving group at the C-6 position.

-

Direct C-H Functionalization: An atom-economical approach that modifies the C-6 C-H bond directly, avoiding pre-functionalization steps.

-

Radical Functionalization (Minisci-type Reactions): A powerful method for introducing alkyl and acyl groups via a radical addition mechanism.

Caption: Key synthetic routes for C-6 functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon and carbon-heteroatom bonds.[6] For the 1,8-naphthyridine scaffold, these methods typically involve the reaction of a C-6 halogenated (or triflated) derivative with a suitable coupling partner, such as a boronic acid (Suzuki), an amine (Buchwald-Hartwig), or an organotin compound (Stille).

Causality and Rationale: This strategy is preferred for its broad substrate scope and high functional group tolerance. The choice of a halogen at the C-6 position (typically Br or Cl) is critical; it serves as the "handle" for the palladium catalyst to initiate the catalytic cycle via oxidative addition. The selection of the specific cross-coupling reaction and catalyst system is dictated by the desired bond to be formed.

Protocol 1: C-6 Arylation via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 6-aryl-1,8-naphthyridines, a class of compounds with potential applications as PDE4 inhibitors.[7]

Materials:

-

6-Bromo-1,8-naphthyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add 6-bromo-1,8-naphthyridine, the corresponding arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1,8-naphthyridine.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary Table: C-6 Cross-Coupling Reactions

| Reaction Name | Bond Formed | Typical Catalyst | Coupling Partner | Reference |

| Suzuki-Miyaura | C-C (Aryl, Vinyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Boronic acids/esters | [7] |

| Buchwald-Hartwig | C-N (Amine) | Pd₂(dba)₃ / Xantphos | Amines | N/A |

| Sonogashira | C-C (Alkynyl) | Pd(PPh₃)₂Cl₂ / CuI | Terminal alkynes | N/A |

| Heck | C-C (Alkenyl) | Pd(OAc)₂ | Alkenes | N/A |

Nucleophilic Aromatic Substitution (SNAr)

The 1,8-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes it susceptible to nucleophilic attack, especially when a good leaving group (e.g., Cl, F) is present at an activated position like C-6. The SNAr reaction is a powerful, often metal-free, method for introducing nucleophiles.[8][9]

Causality and Rationale: The reaction proceeds via an addition-elimination mechanism.[10] A nucleophile attacks the carbon bearing the leaving group, temporarily disrupting the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[8][9] This intermediate is stabilized by the electron-withdrawing nature of the naphthyridine core. Aromaticity is restored upon the expulsion of the leaving group. This method is particularly effective for introducing amines, alkoxides, and thiolates.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

Synthesis of Novel Antibacterial Quinolone Analogs Utilizing a 6-Bromo-1,8-Naphthyridine Scaffold

<APPLICATION NOTE & PROTOCOLS >

For: Researchers, scientists, and drug development professionals in the field of antibacterial agent discovery.

Introduction: The Imperative for New Antibacterial Agents

The escalating crisis of antibiotic resistance necessitates the urgent development of novel antibacterial agents with alternative mechanisms of action or improved efficacy against resistant strains.[1] Quinolones, a major class of synthetic antibiotics, have long been a cornerstone in treating a wide array of bacterial infections.[2][3] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and cell division.[2][3][4] However, the clinical utility of this important drug class is increasingly threatened by the rise in quinolone-resistant bacteria.[1][3]

The 1,8-naphthyridine core is a key structural motif found in many potent quinolone antibiotics, including nalidixic acid, the progenitor of this class.[3][5] Strategic modifications to this scaffold have historically led to the development of broad-spectrum fluoroquinolones with enhanced antibacterial activity.[5][6] This application note details a robust and versatile synthetic strategy for generating a library of novel quinolone analogs based on a 6-bromo-1,8-naphthyridine building block. The bromine atom at the C-6 position serves as a versatile handle for introducing diverse functionalities through modern cross-coupling methodologies, offering a pathway to new chemical entities with potentially improved antibacterial profiles.[5]

Scientific Rationale: Leveraging the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is a privileged structure in antibacterial drug discovery. Its inherent biological activity and amenability to chemical modification make it an attractive starting point for the synthesis of new therapeutic agents. The introduction of a bromine atom at the 6-position of the naphthyridine ring is a key design element. This halogen provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and copper-catalyzed reactions like the Ullmann condensation. These powerful synthetic tools allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling a systematic exploration of the structure-activity relationship (SAR) of the resulting quinolone analogs.

The core hypothesis is that by strategically modifying the C-6 and C-7 positions of the 1,8-naphthyridine ring system, it is possible to develop novel compounds with enhanced activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[7][8]

Experimental Workflow Overview

The overall synthetic strategy is a multi-step process that begins with the synthesis of the key 6-bromo-1,8-naphthyridine intermediate. This is followed by a series of functionalization reactions to introduce diversity at the C-7 position and subsequent cyclization to form the quinolone core. Finally, palladium-catalyzed cross-coupling reactions are employed to modify the C-6 position.

Figure 1. General synthetic workflow for the preparation of quinolone analogs from 6-bromo-1,8-naphthyridine.

Detailed Protocols

Protocol 1: Synthesis of 2-chloro-6-bromo-1,8-naphthyridine

This protocol outlines the synthesis of the key intermediate, 2-chloro-6-bromo-1,8-naphthyridine, which serves as the foundational building block for subsequent diversification.

Materials:

-

2-Amino-5-bromopyridine

-

Diethyl malonate

-

Sodium ethoxide

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Toluene

-

Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

-

Step 1: Synthesis of 2-hydroxy-6-bromo-1,8-naphthyridine.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromopyridine (1 equivalent) in absolute ethanol.

-

Add sodium ethoxide (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.

-

To this mixture, add diethyl malonate (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-hydroxy-6-bromo-1,8-naphthyridine.

-

-

Step 2: Chlorination of 2-hydroxy-6-bromo-1,8-naphthyridine.

-

In a fume hood, suspend the dried 2-hydroxy-6-bromo-1,8-naphthyridine (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux for 3-4 hours. The solid should dissolve to form a clear solution.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield pure 2-chloro-6-bromo-1,8-naphthyridine.

-

Characterization Data: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons in the expected regions, confirming the naphthyridine core. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the bromo- and chloro-substituted naphthyridine ring. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₈H₄BrClN₂. |

| Melting Point | A sharp melting point indicates high purity. |

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the introduction of aryl or heteroaryl substituents at the C-6 position of the quinolone scaffold via a Suzuki-Miyaura cross-coupling reaction.[9][10][11][12][13]

Materials:

-

6-Bromo-quinolone analog (from previous steps)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the 6-bromo-quinolone analog (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired C-6 arylated quinolone analog.

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Copper-Catalyzed Ullmann Condensation for N-Arylation

This protocol describes the N-arylation of the 1,8-naphthyridine core, a key step in forming certain quinolone analogs, using a copper-catalyzed Ullmann condensation.[14][15][16][17]

Materials:

-

1,8-Naphthyridine derivative (with a free N-H)

-

Aryl halide (e.g., iodobenzene, bromobenzene) (1.5 equivalents)

-

Copper(I) catalyst (e.g., CuI, 10-20 mol%)

-

Ligand (e.g., 1,10-phenanthroline, L-proline, 20-40 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

High-boiling polar solvent (e.g., DMF, DMSO, NMP)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk tube, combine the 1,8-naphthyridine derivative (1 equivalent), aryl halide (1.5 equivalents), CuI (10 mol%), ligand (e.g., 1,10-phenanthroline, 20 mol%), and base (e.g., K₂CO₃, 2 equivalents).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous, high-boiling solvent (e.g., DMF).

-

Heat the reaction mixture to 110-140 °C for 24-48 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the N-arylated product.

Antibacterial Activity Evaluation

The newly synthesized quinolone analogs should be evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.[7][18][19][20][21]

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Synthesized quinolone analogs

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[22]

Structure-Activity Relationship (SAR) Analysis

The antibacterial activity data obtained from the MIC assays will be crucial for establishing a structure-activity relationship.

Table 1: Hypothetical Antibacterial Activity Data for Synthesized Analogs

| Compound | R¹ (at C-6) | R² (at C-7) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

| 1a | -Br | -Cl | >64 | >64 |

| 2a | -Phenyl | -Piperazinyl | 16 | 32 |

| 2b | -4-Fluorophenyl | -Piperazinyl | 8 | 16 |

| 2c | -Thienyl | -Piperazinyl | 32 | 64 |

| 3a | -Phenyl | -3-Aminopyrrolidinyl | 4 | 8 |

| 3b | -4-Fluorophenyl | -3-Aminopyrrolidinyl | 2 | 4 |

This data will guide the design and synthesis of next-generation analogs with improved potency and a broader spectrum of activity. For instance, the introduction of a fluorine atom at the C-6 position has been shown to dramatically enhance antibacterial activity in many quinolone series.[18]

Conclusion

The synthetic pathways and protocols detailed in this application note provide a comprehensive framework for the generation of novel quinolone analogs based on a 6-bromo-1,8-naphthyridine scaffold. By leveraging modern synthetic methodologies and systematic biological evaluation, this approach offers a promising avenue for the discovery of new antibacterial agents to combat the growing threat of antibiotic resistance. The versatility of the 6-bromo intermediate allows for extensive chemical exploration, paving the way for the development of potent drug candidates.

References

-

Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. Available at: [Link]

-

Mechanism of Quinolone Action and Resistance - PMC. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Available at: [Link]

-

Mechanism of action of and resistance to quinolones - PMC. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - MDPI. Available at: [Link]

-

(PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs - ResearchGate. Available at: [Link]

-

Mechanisms of quinolone action and microbial response - Oxford Academic. Available at: [Link]

-

Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications. Available at: [Link]

-

Antibacterial activity of a 1,8-naphthyridine quinolone, PD131628 - SciSpace. Available at: [Link]

-

Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed. Available at: [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC. Available at: [Link]

-

Antibacterial activity of some novel 1,8-naphthyridine containing thiazolidinones, -lactam and 2,4-dihydroxy compounds - ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed. Available at: [Link]

-

Synthesis and Testing of Antibiotic Properties of Functionalized Quinolone Analogs - UNCA Undergraduate Research and Creative Activity Program (URCAP). Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. Available at: [Link]

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]

-

Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed. Available at: [Link]

-

Ullmann condensation - Wikipedia. Available at: [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

ECO-FRIENDLY SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-ARYL-10-NITRO- 12H-[1][2] NAPHTHYRIDINO [2,1-b] QUINAZOLIN-12-ONES - Connect Journals. Available at: [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Available at: [Link]

-

A Facile Copper-Catalyzed Ullmann Condensation: N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety. | Article Information | J-GLOBAL. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

-

Proposed mechanism for the N-arylation Ullmann reaction. - ResearchGate. Available at: [Link]

-

Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring - ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. A Facile Copper-Catalyzed Ullmann Condensation: N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

Troubleshooting & Optimization

Improving solubility of 6-Bromo-1,8-naphthyridine-3-carboxylic acid in organic solvents

Technical Support Center

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for enhancing the solubility of 6-Bromo-1,8-naphthyridine-3-carboxylic acid in organic solvents. We will explore the underlying chemical principles governing its solubility and provide systematic, actionable protocols to overcome common challenges encountered in the laboratory.

Section 1: Understanding the Solubility Challenge: A Molecular Perspective

A thorough understanding of the molecule's structure is critical to diagnosing and solving solubility issues. The difficulties with this compound stem from a combination of strong intermolecular forces and a dual-polarity nature.

Question: Why is this compound often poorly soluble in standard organic solvents?

Answer: The poor solubility is not due to a single factor, but rather a convergence of three key molecular characteristics:

-

High Crystal Lattice Energy: The molecule is planar and rigid. In its solid state, it arranges into a highly stable crystal lattice. This stability is driven by powerful intermolecular forces, including:

-

Hydrogen Bond Dimers: The carboxylic acid groups form extremely strong head-to-head hydrogen bonds with each other, creating a stable dimeric structure that must be broken for dissolution to occur.[1][2]

-

π-π Stacking: The flat, electron-rich naphthyridine ring systems can stack on top of each other, adding further stability to the crystal. To dissolve the compound, the solvent molecules must provide enough energy to overcome this significant lattice energy.

-

-

Amphiphilic Character: The molecule possesses both polar and non-polar regions.

-

Polar Groups: The carboxylic acid (-COOH) and the two nitrogen atoms in the naphthyridine ring are polar and capable of hydrogen bonding.[3][4]

-

Non-Polar Backbone: The fused aromatic rings and the bromine atom form a larger, non-polar surface area. This dual nature makes it difficult for a single solvent to effectively solvate all parts of the molecule simultaneously. A solvent that is ideal for the non-polar regions may be poor for the polar groups, and vice versa.[5]

-

-

Strong Solute-Solute vs. Weaker Solute-Solvent Interactions: For dissolution to occur, the interactions between the solute and solvent molecules must be stronger than the interactions holding the solute molecules together.[6] With this compound, the self-associating hydrogen bonds are often stronger than the potential interactions with many common solvents, favoring the insoluble solid state.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides a logical, tiered approach to solving solubility problems, starting with simple solutions and progressing to more advanced techniques.

Question: I tried dissolving the compound in common solvents like methanol and ethanol with poor results. What should I try next?

Answer: While polar protic solvents like methanol can interact with the carboxylic acid, they are often not strong enough to break apart the established hydrogen-bonded dimers. The next logical step is to use polar aprotic solvents .

-

Rationale: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. They have strong dipole moments to interact with the polar parts of your molecule but lack acidic protons, so they do not compete with the self-dimerization of the carboxylic acid.[7] They effectively solvate the molecule by acting as strong hydrogen bond acceptors.

Question: My compound still has limited solubility even in DMSO or DMF. What is the next strategy?

Answer: If a single-solvent system is insufficient, the next strategy is cosolvency . This technique involves using a mixture of solvents to create a medium with the ideal polarity to dissolve the compound.[8][9][10]

-

Rationale: Cosolvency works by reducing the "self-association" of the primary solvent, making it more favorable for the solvent to interact with the solute.[] You can fine-tune the polarity of the solvent system to perfectly match the amphiphilic nature of your compound.

-

Recommended Mixtures:

-

For increasing polarity: A mixture of a less polar solvent with a highly polar one, such as Dichloromethane/Methanol, Chloroform/Methanol, or THF/DMF.

-

For disrupting π-π stacking: A mixture involving an aromatic solvent like Toluene with a polar solvent like DMF or DMSO can be effective.

-

Question: Can I leverage the carboxylic acid group to dramatically increase solubility?

Answer: Yes, this is one of the most powerful techniques. By performing an acid-base reaction in situ, you can convert the neutral carboxylic acid into an ionic salt, which is typically far more soluble in polar organic solvents.[12][13][14]

-

Rationale: The neutral carboxylic acid is converted to a carboxylate anion (-COO⁻). This introduction of a formal charge dramatically increases the molecule's polarity and its ability to be solvated by polar solvents.[15]

-

Method: Add a suitable organic or inorganic base to a suspension of your compound in a polar solvent (e.g., Methanol, Ethanol, THF, or DMSO).

-

Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices for creating soluble ammonium salts in purely organic media.

-

Inorganic Bases: For applications where water is tolerated, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be used to form highly soluble alkali metal salts.

-

Question: What is the role of temperature, and are there any risks?

Answer: Increasing the temperature will generally increase the solubility of a solid in a liquid. Applying heat provides the energy needed to help break the crystal lattice bonds.

-

Method: Gentle heating of the solvent and compound mixture with stirring can significantly improve both the rate of dissolution and the total amount that can be dissolved.

-

Caution: Always consider the thermal stability of your compound. This compound is a complex organic molecule that could be susceptible to degradation or decarboxylation at elevated temperatures. It is recommended to first run a small-scale test and check for any color change or the appearance of new spots by TLC or LCMS after heating.

Section 3: Experimental Protocols

These protocols provide a systematic workflow for implementing the strategies discussed above.

Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid and material-sparing evaluation of single solvents.

-

Preparation: Weigh approximately 1 mg of this compound into a small glass vial (e.g., a 1-dram vial).

-

Initial Solvent Addition: Add 100 µL of the first test solvent (see Table 1 for a suggested screening order). This creates an initial concentration of 10 mg/mL.

-

Agitation: Cap the vial and vortex vigorously for 60 seconds. Use a sonicating bath for 5 minutes if available.

-

Observation: Visually inspect the vial against a dark background.

-

Completely Dissolved: The compound is soluble at ≥10 mg/mL.

-

Partially Dissolved/Suspended: Proceed to the next step.

-

-

Titration: Add the same solvent in 100 µL increments, vortexing/sonicating after each addition, until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

-

Screening Order: Test solvents in a logical order of polarity:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic (Mid-Range): Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate

-

Polar Aprotic (Strong): DMF, DMSO, NMP

-

Protocol 2: Solubility Enhancement via Basification

This protocol describes how to use a base to create a soluble salt form.

-

Setup: Place 10 mg of this compound and a small magnetic stir bar into a vial.

-

Solvent Addition: Add 1 mL of a suitable polar aprotic solvent (e.g., THF or Acetonitrile). The compound will likely remain as a suspension.

-

Base Addition: While stirring, add an organic base like triethylamine (TEA) dropwise (approx. 1.2 molar equivalents).

-

Stirring & Observation: Continue stirring at room temperature. The solid should gradually dissolve as the carboxylate salt is formed. The solution may become clear or remain slightly hazy depending on the final concentration.

-

Confirmation (Optional): Take a small aliquot of the solution and acidify it with a drop of dilute HCl. The original, less soluble neutral compound should precipitate out, confirming that salt formation was responsible for the increased solubility.

Section 4: Visualization and Data Summary

Decision Workflow for Solubility Enhancement

The following diagram outlines the logical progression for troubleshooting solubility issues with this compound.

Caption: Decision workflow for enhancing compound solubility.

Table 1: Properties of Recommended Organic Solvents

This table summarizes key properties of solvents useful for screening, ordered by increasing polarity.[7][16][17][18]

| Solvent | Type | Polarity Index | Boiling Point (°C) | Notes |

| Toluene | Non-Polar | 2.4 | 111 | Useful in cosolvent systems to solvate non-polar regions. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Good starting point, dissolves a wide range of compounds. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | Volatile, useful for extractions and chromatography. |

| Acetone | Polar Aprotic | 5.1 | 56 | Stronger than THF, good general-purpose solvent. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Common in analytical chemistry (HPLC), moderately polar. |

| Ethanol | Polar Protic | 4.3 | 78 | Can hydrogen bond, but may not be strong enough alone. |

| Methanol | Polar Protic | 5.1 | 65 | More polar than ethanol, similar properties. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | High boiling point, excellent solvent for polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Very high boiling point, one of the strongest common organic solvents. |

References

-

A. Avdeef, "Solubilization techniques used for poorly water-soluble drugs," PMC - NIH. Available: [Link]

-

CK-12 Foundation, "Physical Properties of Carboxylic Acids," CK-12. Available: [Link]

-

"Comparison of the polarity of organic solvents," Undoo. Available: [Link]

-

University of Rochester, "Solvents and Polarity," Department of Chemistry. Available: [Link]

-

"Cosolvency: Significance and symbolism," Wisdom Library. Available: [Link]

-

"Cosolvency," Slideshare. Available: [Link]

-

"Polarity of Solvents," URL. Available: [Link]

-

"Solvent Miscibility and Polarity Chart," Scribd. Available: [Link]

-

A. K. Salameh et al., "Techniques to improve the solubility of poorly soluble drugs," ResearchGate. Available: [Link]

-

N. Gohil et al., "Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug," Asian Journal of Pharmaceutics. Available: [Link]

-

"Polar Protic and Aprotic Solvents," Chemistry LibreTexts. Available: [Link]

-

R. Kumar, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review," Journal of Applied Pharmaceutical Science. Available: [Link]

-

S. Baghel, "Method Development and Validation for Estimation of Candesartan Cilexetil Using Cosolvency Technique," Indian Journal of Pharmaceutical Sciences. Available: [Link]

-

M. J. Ansari, "An overview of techniques for multifold enhancement in solubility of poorly soluble drugs," Journal of Drug Delivery and Therapeutics. Available: [Link]

-

"Techniques for Improving Solubility," International Journal of Medical Science and Dental Research. Available: [Link]

-

"15.3: Physical Properties of Carboxylic Acids," Chemistry LibreTexts. Available: [Link]

-

J. N. Starr, "Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes," UNT Digital Library. Available: [Link]

-

N. Savjani, "Strategies for improving hydrophobic drugs solubility and bioavailability," International Journal of Pharmaceutical and Chemical Sciences. Available: [Link]

-

J. Clark, "an introduction to carboxylic acids," Chemguide. Available: [Link]

-

S. M. El-Din, "(PDF) The Factors Affecting on Association of Some Carboxylic Acids," ResearchGate. Available: [Link]

-

P. H. Stahl, "Salt formation to improve drug solubility," PubMed. Available: [Link]

-

S. R. Chilukuri, "Drug Dissolution Enhancement by Salt Formation," Research Journal of Pharmaceutical Dosage Forms and Technology. Available: [Link]

-

"Why salt formation of weak acid increases the drug solubility?" ResearchGate. Available: [Link]

-

T. Loftsson et al., "The effect of different pH-adjusting acids on the aqueous solubility of a basic drug, carvedilol," ResearchGate. Available: [Link]

-

"pH Adjustment in Wastewater Treatment: Mechanisms and Applications," LinkedIn. Available: [Link]

-

"8.11 pH and Solubility," AP Chemistry. Available: [Link]

-

S. Aitipamula et al., "Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener," MDPI. Available: [Link]

-

"pH Adjusting Database," CompoundingToday.com. Available: [Link]

-

M. M. H. Khalil, "6-Bromo-1H-indole-3-carboxylic acid," PMC - NIH. Available: [Link]

-

A. M. D. O'Connell, "HYDROGEN BONDING-ENABLED SITE-SELECTIVE C(sp3)–H FUNCTIONALIZATION," eScholarship. Available: [Link]

-

"1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-," PubChem. Available: [Link]

-

"1,8-Naphthyridine," Wikipedia. Available: [Link]

-

"6-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile," PubChem. Available: [Link]

-

N. J. Tice, "Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid," MDPI. Available: [Link]

-

J. R. Roenfanz, "Hydrogen Bonding Parameters by Rapid Colorimetric Assessment," eScholarship.org. Available: [Link]

-

"Functional group polarity ranking: questions," Reddit. Available: [Link]

-

A. A. Bekhit, "Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues," ResearchGate. Available: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. chemscene.com [chemscene.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjpdft.com [rjpdft.com]

- 15. researchgate.net [researchgate.net]

- 16. uhplcslab.com [uhplcslab.com]

- 17. research.cbc.osu.edu [research.cbc.osu.edu]

- 18. scribd.com [scribd.com]

Technical Support Center: Purification Strategies for Zwitterionic Naphthyridine Carboxylic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying zwitterionic naphthyridine carboxylic acids. These molecules, while promising as active pharmaceutical ingredients (APIs), present unique challenges due to their dual ionic nature.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles in your purification workflows.